Superior Inhibitory Potency Against Mtb DNA Gyrase Compared to the Clinical Candidate Zoliflodacin
DNA Gyrase-IN-1 demonstrates significantly higher inhibitory potency against *M. tuberculosis* (Mtb) DNA gyrase than the phase 3 clinical candidate zoliflodacin. This direct comparison establishes a clear advantage in target engagement for antitubercular applications. [1]
| Evidence Dimension | Inhibition of Mtb DNA gyrase activity |
|---|---|
| Target Compound Data | IC50 = 2.0 µM |
| Comparator Or Baseline | Zoliflodacin (IC50 = 4.3 µM) |
| Quantified Difference | DNA Gyrase-IN-1 is 2.15-fold more potent. |
| Conditions | Biochemical assay using purified Mtb DNA gyrase. |
Why This Matters
This potency advantage indicates that lower concentrations of DNA Gyrase-IN-1 are required for effective target engagement in vitro, potentially translating to a wider therapeutic window and reduced off-target effects in cellular and in vivo models.
- [1] Govender P, Müller R, Singh K, et al. Spiropyrimidinetrione DNA Gyrase Inhibitors with Potent and Selective Antituberculosis Activity. *Journal of Medicinal Chemistry*. 2022;65(9):6903-6925. View Source
